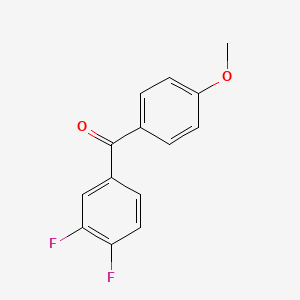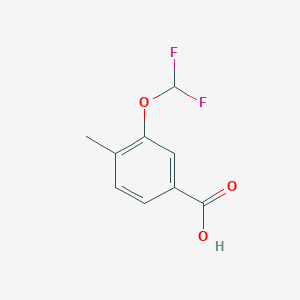![molecular formula C14H21NO5S B2554442 Acétate de 1-{[2-(2-hydroxyethoxy)-2-(thiophène-3-yl)éthyl]carbamoyl}-1-méthyléthyle CAS No. 2097891-00-2](/img/structure/B2554442.png)
Acétate de 1-{[2-(2-hydroxyethoxy)-2-(thiophène-3-yl)éthyl]carbamoyl}-1-méthyléthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl]carbamoyl}-1-methylethyl acetate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a thiophene ring, hydroxyethoxy groups, and an acetate moiety, making it an interesting subject for chemical studies.
Applications De Recherche Scientifique
1-{[2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl]carbamoyl}-1-methylethyl acetate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl]carbamoyl}-1-methylethyl acetate typically involves multi-step organic reactions. One common approach is to start with the thiophene derivative, which undergoes a series of reactions including alkylation, esterification, and carbamoylation. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where precise control of reaction parameters is maintained. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. Purification steps such as crystallization, distillation, and chromatography are employed to ensure the compound meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
1-{[2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl]carbamoyl}-1-methylethyl acetate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or carbamate groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while reduction of the ester group can produce the corresponding alcohol.
Mécanisme D'action
The mechanism by which 1-{[2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl]carbamoyl}-1-methylethyl acetate exerts its effects involves interactions with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The hydroxyethoxy groups may enhance the compound’s solubility and bioavailability, facilitating its action within biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Bipyridyl: Known for its chelating properties and use in coordination chemistry.
3-((2E)-2-(3-Ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-benzothiazol-3(2H)-yl)-1-propanesulfonic acid: Utilized in various chemical syntheses.
Uniqueness
1-{[2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl]carbamoyl}-1-methylethyl acetate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
[1-[[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]amino]-2-methyl-1-oxopropan-2-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO5S/c1-10(17)20-14(2,3)13(18)15-8-12(19-6-5-16)11-4-7-21-9-11/h4,7,9,12,16H,5-6,8H2,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVKBYSPAQMCGHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C)C(=O)NCC(C1=CSC=C1)OCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[5-(4-Fluorophenyl)-2h-tetrazol-2-yl]butanoic acid](/img/structure/B2554361.png)
![2-Chloro-N-[(7-methoxy-1-benzofuran-2-yl)methyl]acetamide](/img/structure/B2554362.png)
![N-[4-(difluoromethoxy)phenyl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide](/img/structure/B2554364.png)
![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((3-chloro-2-methylphenyl)amino)formamide](/img/structure/B2554366.png)


![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-5-nitrothiophene-2-carboxamide;hydrochloride](/img/structure/B2554370.png)

![4-[(2-methylpiperidin-1-yl)sulfonyl]-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2554374.png)
![2-[[5-(3-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B2554375.png)
![Tert-butyl 2-(4-methylphenyl)-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B2554379.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,5-dichlorobenzamide](/img/structure/B2554380.png)

